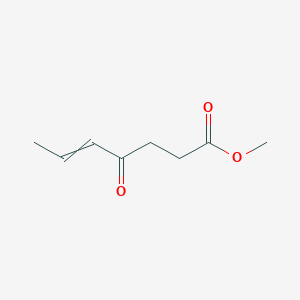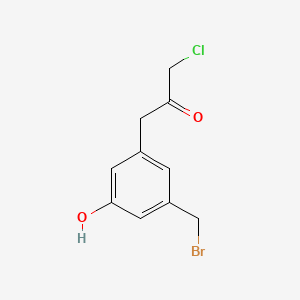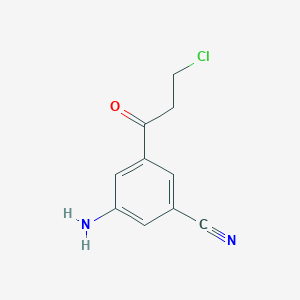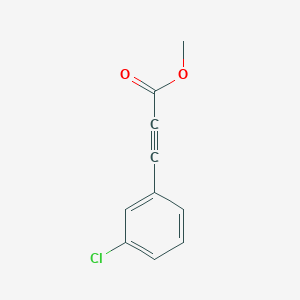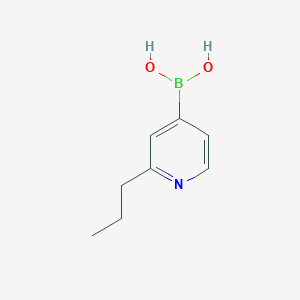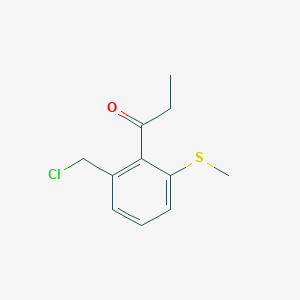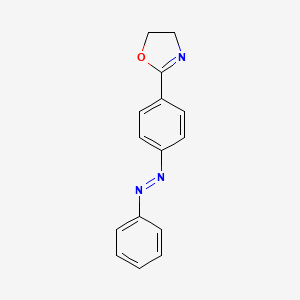
2-(p-Phenylazophenyl)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]-, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The reaction typically occurs at elevated temperatures (70–90 °C) and may involve in-line quenching to ensure safety and purity .
Industrial Production Methods
Industrial production of oxazole derivatives can utilize flow synthesis techniques, which offer advantages in terms of safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles from oxazolines . This method minimizes the risk of blockages and ensures a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can modify the phenyldiazenyl group, potentially altering the compound’s properties.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: Similar in structure but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
101932-42-7 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenyldiazene |
InChI |
InChI=1S/C15H13N3O/c1-2-4-13(5-3-1)17-18-14-8-6-12(7-9-14)15-16-10-11-19-15/h1-9H,10-11H2 |
Clave InChI |
KNELIOTUPCHJCS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



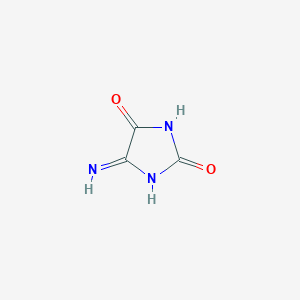

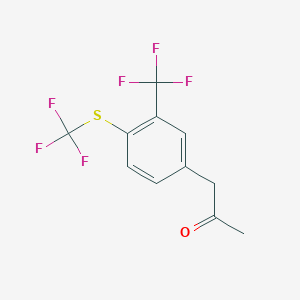
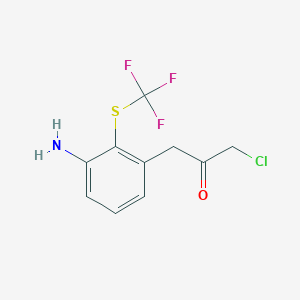
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)

